

3-Allyloxy-1,2-propanediol CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Allyloxy-1,2-propanediol

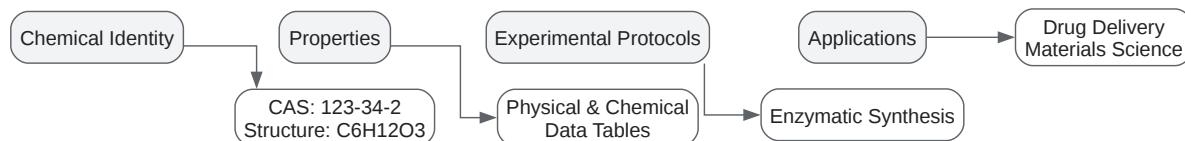
Cat. No.: B054475

[Get Quote](#)

An In-Depth Technical Guide to **3-Allyloxy-1,2-propanediol**

Introduction

3-Allyloxy-1,2-propanediol, also known as Glycerol α-monoallyl ether, is a versatile multifunctional monomer distinguished by the presence of both allyl and hydroxyl functional groups.^[1] This unique structure allows it to be readily incorporated into polymer chains via methods like free radical polymerization and thiol-ene reactions.^[1] The hydroxyl groups impart water solubility and compatibility with hydrophilic polymers, making it a valuable compound in biomedical applications, including targeted drug delivery systems.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications relevant to researchers and drug development professionals.


Chemical Identity and Molecular Structure

The definitive identifier for this compound is its CAS Registry Number.^[2] Its molecular structure is characterized by a propane-1,2-diol backbone with an allyloxy group attached at the third carbon.

- CAS Number: 123-34-2^{[1][2][3][4][5]}
- Molecular Formula: C₆H₁₂O₃^{[2][3][4][5]}

- Synonyms: Glycerol α -Monoallyl Ether, Glycerol 1-allyl ether, 1-Allyloxy-2,3-propanediol[1][3][6][7]

Below is a logical diagram outlining the key aspects of **3-Allyloxy-1,2-propanediol** covered in this guide.

[Click to download full resolution via product page](#)

Figure 1. Key information workflow for **3-Allyloxy-1,2-propanediol**.

Physicochemical Properties

The compound is typically a clear, colorless to light yellow viscous liquid.[5][8] A summary of its key quantitative properties is presented below for easy reference.

Identification and Structural Data

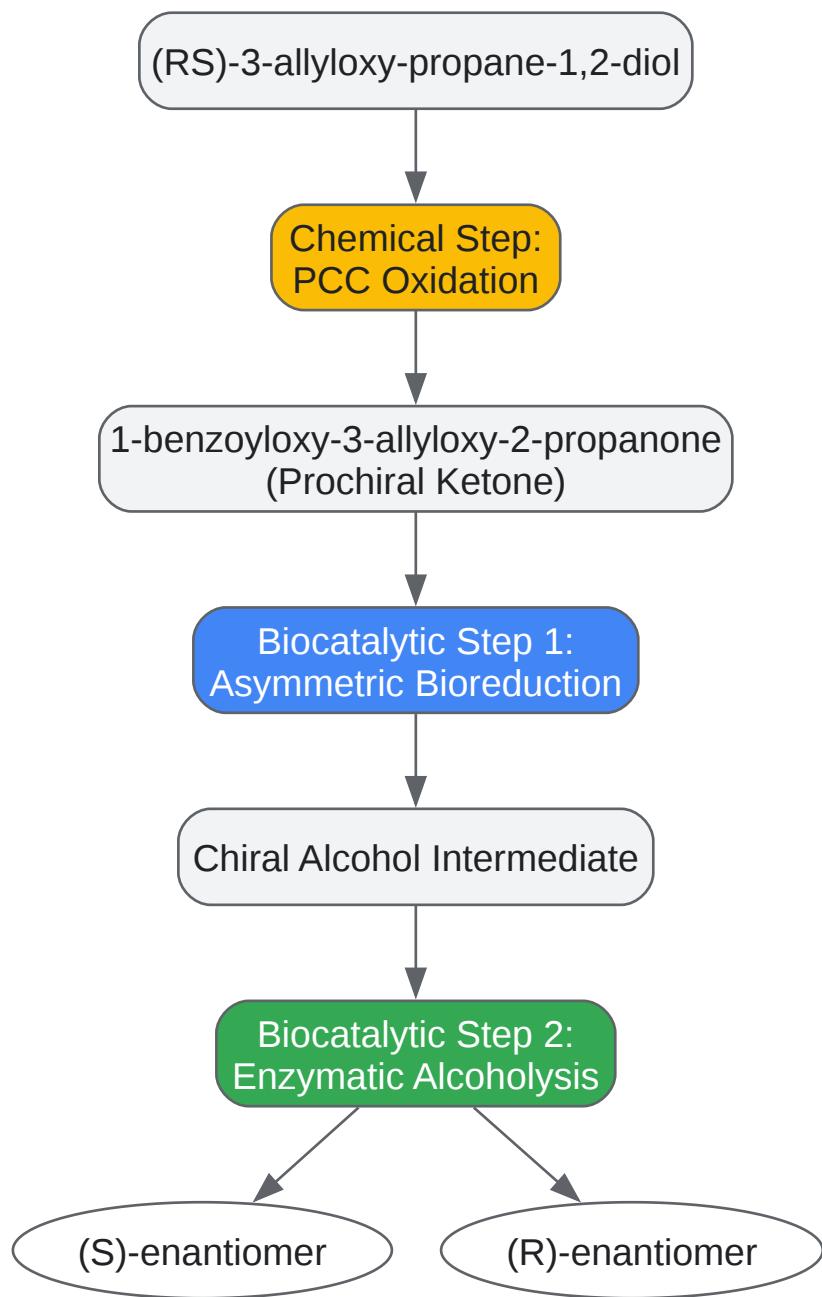
Identifier	Value	Source
Molecular Weight	132.16 g/mol	[1][3][5]
Exact Mass	132.078644 g/mol	[5][7]
SMILES String	OCC(O)COCC=C	[1]
InChI Key	PAKCOSURAUIXFG- UHFFFAOYSA-N	[1][2]
EINECS Number	204-620-4	[4][7]
Beilstein/REAXYS	1701144	[1][7]

Physical and Chemical Properties

Property	Value	Conditions	Source
Density	1.068 g/mL	at 25 °C	[1][5]
Boiling Point	142 °C	at 28 mmHg	[1][5][9]
Melting Point	-100 °C	[4][9]	
Flash Point	132 °C	Closed Cup	[5][9][10]
Refractive Index	1.462	n20/D	[1][4][9]
Vapor Pressure	0.00991 mmHg	at 25 °C	[9]
Solubility	Completely miscible in water; Soluble in ethanol	[5][11]	

Experimental Protocols

Biocatalytic Synthesis of Enantiomeric Forms


A stereoselective synthesis of both (S)- and (R)-3-allyloxy-propane-1,2-diol can be achieved from the racemic mixture using a multi-step enzymatic process.[12] This method highlights the use of biocatalysts for regioselective acylations, asymmetric bioreduction, and enzymatic alcoholysis.[12]

Methodology Overview:

- Initial Racemic Mixture: The process starts with (RS)-3-allyloxy-propane-1,2-diol.
- Chemical Oxidation: A key intermediate, 1-benzoyloxy-3-allyloxy-2-propanone, is prepared via pyridinium chlorochromate (PCC) oxidation of 1-benzoyloxy-3-allyloxypropan-2-ol.[12]
- Enzymatic Reactions: The subsequent steps, including regioselective acylation, asymmetric reduction of the prochiral ketone, and final enzymatic alcoholysis, are all performed using biocatalysts.[12]
- Key Biocatalyst: Lipase from *Pseudomonas cepacia* absorbed onto celite has been shown to be effective for certain steps, such as the preparation of the 2-benzoyl ester of (R)-1,2-

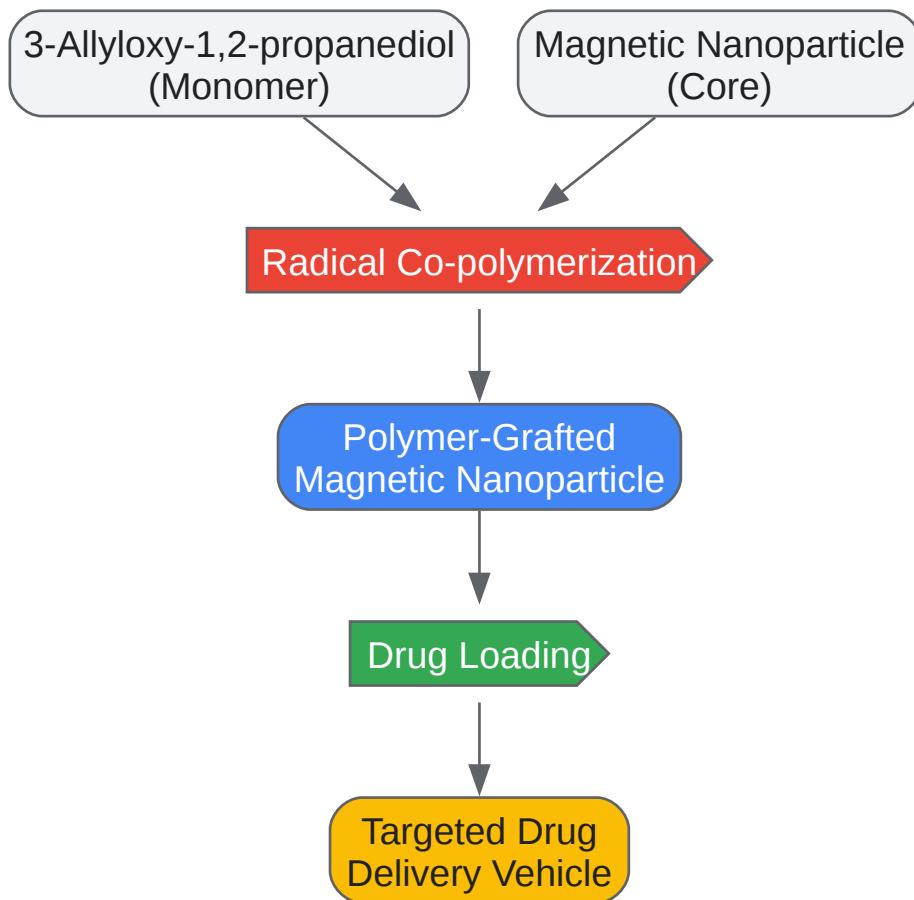
propanediol.[\[12\]](#)

The workflow below illustrates this biocatalytic approach.

[Click to download full resolution via product page](#)

Figure 2. Workflow for the stereoselective synthesis of enantiomers.

Applications in Research and Drug Development


The dual functionality of **3-Allyloxy-1,2-propanediol** makes it a valuable monomer and additive in materials science and drug delivery.

Drug Delivery Systems

3-Allyloxy-1,2-propanediol can be used as a monomer to synthesize modified polymer-grafted magnetic nanoparticles.^[1] This is achieved through a radical co-polymerization method. The resulting nano-adsorbent possesses high chemical stability and is suitable for targeted drug delivery systems by enabling the specific adsorption and extraction of molecules.

[1]

The diagram below outlines its role in the formation of a drug delivery vehicle.

[Click to download full resolution via product page](#)

Figure 3. Pathway for creating a drug delivery system.

Materials Science and Other Applications

- Perovskite Photovoltaics: It serves as a functional additive to create high-quality, slot-die coated perovskite films for photovoltaic devices. The hydroxyl groups interact with the perovskite, suppressing surface defects and thereby enhancing device performance and stability.[1]
- Polymer Electrolytes: It is used as a precursor in the preparation of hyper-branched solid polymer electrolytes for long-life rechargeable Li-ion batteries.[1]
- Coatings and Resins: The compound is particularly suited for producing unsaturated resins for ultraviolet (UV) radiation curing. It introduces double bonds through chain extension, which can result in a higher molecular weight prepolymer, leading to improved flexibility and film-forming properties in coatings.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Allyloxy-1,2-propanediol 99 123-34-2 [sigmaaldrich.com]
- 2. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]
- 7. Glyceryl Allyl Ether | C6H12O3 | CID 78950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. parchem.com [parchem.com]
- 12. researchgate.net [researchgate.net]

- 13. haihangchem.com [haihangchem.com]
- To cite this document: BenchChem. [3-Allyloxy-1,2-propanediol CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b054475#3-allyloxy-1-2-propanediol-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b054475#3-allyloxy-1-2-propanediol-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com